N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide (synonyms: ZINC2647570, MCULE-1217695304) is a synthetic small molecule characterized by a benzodioxole-methyl group linked via an acetamide scaffold to a 6-methyl-5-oxo-1,2,4-triazinylthio moiety . Its synthesis likely involves thioether bond formation between a triazinone-thiol intermediate and a chloroacetamide derivative of benzo[d][1,3]dioxol-5-ylmethylamine, followed by purification via column chromatography or HPLC .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-8-13(20)16-14(18-17-8)23-6-12(19)15-5-9-2-3-10-11(4-9)22-7-21-10/h2-4H,5-7H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUHPSJEXICND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The interaction of a compound with its targets can lead to changes in the function of the targets, which can result in alterations in cellular processes and pathways.
Biochemical Pathways
It is known that compounds can affect various biochemical pathways, leading to downstream effects on cellular processes and functions.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a triazinone derivative via a thioacetamide functional group. This unique structure may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.37 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives against common pathogens. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced activity. Specifically, one compound showed an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli and S. aureus, significantly inhibiting their growth after 24 hours of exposure .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. The presence of the triazine moiety is believed to play a crucial role in inducing apoptosis in cancer cells.
Research Findings
In vitro studies have shown that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide exhibits cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound promotes apoptosis through the activation of caspase pathways .
The proposed mechanisms underlying the biological activities include:
- Inhibition of DNA Synthesis : The triazine ring may interfere with nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation.
Comparative Analysis with Related Compounds
To better understand the efficacy of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide, a comparison with other similar compounds was conducted:
| Compound | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide | 25 | 30 |
| Compound A (similar structure) | 30 | 45 |
| Compound B (without dioxole) | 50 | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications:
N-(Benzo[d][1,3]dioxol-5-ylmethyl) Acetamides with Varied Substituents
- C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide): Structure: Replaces the triazin-thio group with a bromothiophene-methylamino substituent. Activity: Targets Salmonella pathogenicity via inhibition of virulence regulators (IC₅₀ = 12 µM) .
- SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide): Structure: Features a 2-bromobenzyl-methylamino group. Activity: Exhibits moderate anti-Salmonella activity (IC₅₀ = 28 µM) but higher cytotoxicity than C26 .
Triazinone-Containing Derivatives
- N-(5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides :
- Structure : Replaces the acetamide linker with a benzenesulfonamide group.
- Activity : Demonstrates anticancer activity (IC₅₀ = 1.2–8.7 µM against HeLa cells) via tubulin inhibition .
- Key Difference : The sulfonamide group enhances hydrogen-bonding capacity, which may improve target affinity compared to the thioacetamide linker.
Thio-Acetamide Derivatives with Heterocyclic Moieties
- 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide): Structure: Substitutes triazinone with a triazole-thio group and incorporates a fluorobenzyloxy-benzothiazole. Activity: Potent anticonvulsant (ED₅₀ = 52.8 mg/kg in MES test) with low neurotoxicity (protective index = 9.30) . Key Difference: The triazole group offers metabolic stability, while the benzothiazole enhances CNS penetration.
Structural-Activity Relationship (SAR) Analysis
Research Findings and Comparative Data
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
